molecular formula C13H14FN3O3 B2748602 ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 2108464-03-3

ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2748602
M. Wt: 279.271
InChI Key: OWNIYANUKCXANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The specific chemical reactions involving “ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate” are not detailed in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate” are not explicitly mentioned in the available literature .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is involved in the synthesis of various hybrid molecules with potential biological activities. For instance, Başoğlu et al. (2013) explored its use in the synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties. These synthesized compounds displayed notable antimicrobial, antilipase, and antiurease activities, indicating their potential in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Crystallography and Molecular Interactions

In crystallography, the compound has been used to study molecular interactions and conformations. Horton et al. (1997) analyzed two molecules of a related compound, providing insights into hydrogen bonding and the molecular conformation in crystals. This type of research is fundamental in understanding the physical and chemical properties of the compound, which can be critical in pharmaceutical and material science applications (Horton, Levine, Norris, Luck, & Silverton, 1997).

Peptide Synthesis

The compound plays a significant role in peptide synthesis. Jiang et al. (1998) designed and synthesized a novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt), for solid phase peptide synthesis. This reagent showed high coupling efficiency and facilitated the synthesis of complex peptides, demonstrating its utility in the field of biochemistry and drug development (Jiang, Davison, Tennant, & Ramage, 1998).

Herbicide Synthesis

Additionally, this compound has been employed in the synthesis of herbicides. Fan et al. (2015) developed an improved synthetic method for the herbicide carfentrazone-ethyl using a related compound. This research highlights its application in agricultural chemistry and the development of more efficient and sustainable herbicides (Fan, Yu, Fu, Liu, He, & Zhu, 2015).

Fluorescent Probes

The compound has also been used in the development of fluorescent probes. Wang et al. (2017) synthesized a probe using a related compound for the detection of biothiols in living cells. This application is crucial in analytical chemistry and diagnostics, especially for understanding cellular processes and developing diagnostic tools (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).

properties

IUPAC Name

ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-3-5-10(14)6-4-9/h3-7,12,18H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNIYANUKCXANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.